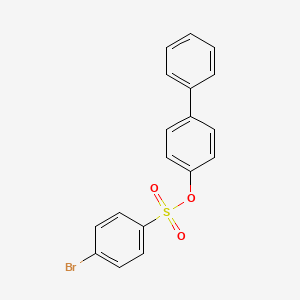

4-biphenylyl 4-bromobenzenesulfonate

Description

4-Biphenylyl 4-bromobenzenesulfonate is an aromatic sulfonate ester characterized by a biphenyl group linked to a brominated benzenesulfonate moiety.

Aromatic sulfonates are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties. The bromine atom in this compound enhances reactivity in cross-coupling reactions, while the biphenylyl group contributes to steric bulk and extended conjugation .

Properties

IUPAC Name |

(4-phenylphenyl) 4-bromobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO3S/c19-16-8-12-18(13-9-16)23(20,21)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCISBEBLENDEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

Table 1: Structural Features of Selected Sulfonate Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-Biphenylyl 4-bromobenzenesulfonate* | C₁₈H₁₃BrO₃S | ~385.3 | Biphenylyl, Br, sulfonate |

| Phenyl 4-bromobenzenesulfonate | C₁₂H₉BrO₃S | 313.16 | Phenyl, Br, sulfonate |

| (4-Bromophenyl) 4-methylbenzenesulfonate | C₁₃H₁₁BrO₃S | 327.20 | Br, methyl, sulfonate |

| 4-Nitrophenyl 4-bromobenzenesulfonate | C₁₂H₈BrNO₅S | 358.23 | NO₂, Br, sulfonate |

| Biphenyl-4-sulfonyl chloride | C₁₂H₉ClO₂S | 252.72 | Biphenylyl, sulfonyl chloride |

*Estimated based on structural analogs.

Electron-Withdrawing vs. Electron-Donating Groups :

- The bromine in this compound acts as an electron-withdrawing group, polarizing the sulfonate ester and enhancing electrophilicity. This contrasts with methyl-substituted analogs (e.g., (4-bromophenyl) 4-methylbenzenesulfonate), where the methyl group donates electrons, reducing reactivity .

- Nitro groups (e.g., in 4-nitrophenyl derivatives) further increase electron deficiency, making such compounds more reactive in nucleophilic substitutions .

- In biphenyl-containing compounds like 4-benzoylbiphenyl, dihedral angles between aromatic rings (e.g., 8.0°–51.7°) influence packing efficiency and solubility .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

| Compound | Melting Point (°C) | Solubility | Stability Notes |

|---|---|---|---|

| This compound* | N/A | Low in polar solvents | Stable under inert conditions |

| Phenyl 4-bromobenzenesulfonate | Not reported | Moderate in DMSO | Hygroscopic; sensitive to hydrolysis |

| (4-Bromophenyl) 4-methylbenzenesulfonate | Not reported | High in chloroform | Stable at room temperature |

| Biphenyl-4-sulfonyl chloride | 98–102 | Reactive in alcohols | Moisture-sensitive |

*Inferred from structural analogs.

- Thermal Stability : Biphenyl derivatives generally exhibit high thermal stability. For example, 4-bromobiphenyl (CAS 92-66-0) is stable up to 200°C, suggesting similar resilience for this compound .

- Hydrolytic Sensitivity: Sulfonate esters like phenyl 4-bromobenzenesulfonate are prone to hydrolysis under acidic or basic conditions, releasing sulfonic acids and phenols. Steric protection from the biphenylyl group may slow this process .

Q & A

Q. What are the recommended synthetic routes for 4-biphenylyl 4-bromobenzenesulfonate, and what reaction conditions optimize yield?

The synthesis typically involves sulfonation or coupling reactions. For example, biphenyl derivatives are often synthesized via Friedel-Crafts acylation using aluminum chloride as a catalyst in chloroform, achieving yields up to 87% under controlled conditions . Sulfonate esters, such as phenyl benzenesulfonates, are formed by reacting sulfonyl chlorides with alcohols under inert atmospheres. Key parameters include temperature control (e.g., ice baths for exothermic reactions), stoichiometric ratios, and purification via recrystallization (ethanol is commonly used) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- NMR spectroscopy : To confirm substituent positions and monitor reaction progress.

- X-ray crystallography : For resolving dihedral angles between aromatic rings (e.g., 8.0° in biphenyl residues), critical for understanding steric effects .

- Mass spectrometry (MS) : To verify molecular weight (e.g., average mass ~313.165 g/mol for related sulfonates) .

- Melting point analysis : Compare with literature values (e.g., 156–160°C for biphenylacetic acid derivatives) .

Q. What safety protocols are essential when handling 4-bromobenzenesulfonyl intermediates?

- Personal protective equipment (PPE) : Impervious gloves, sealed goggles, and protective clothing to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of toxic gases (e.g., sulfur oxides) during reactions .

- Waste disposal : Absorb spills with inert materials and avoid environmental release due to potential bioaccumulation risks .

Q. How does the electronic nature of the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom acts as a directing group, facilitating Suzuki-Miyaura couplings with boronic acids. Its electronegativity enhances the stability of transition states in palladium-catalyzed reactions. Researchers should optimize catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., THF/water mixtures) to minimize debromination side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for biphenyl sulfonate derivatives?

Contradictions may arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control incubation conditions (pH, temperature).

- Structural analogs : Subtle changes (e.g., dihedral angles in biphenyl moieties) alter binding affinities. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like kinase enzymes .

- Purity thresholds : HPLC-MS should confirm >95% purity to exclude confounding impurities .

Q. What strategies optimize the regioselectivity of sulfonation in asymmetric biphenyl systems?

- Directed ortho-metalation : Use directing groups (e.g., sulfonamides) to control sulfonation sites .

- Microwave-assisted synthesis : Enhances reaction specificity and reduces byproducts (e.g., 30-minute reactions at 100°C vs. 12-hour conventional heating) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor sulfonyl chloride activation .

Q. How can computational modeling predict the environmental persistence of this compound?

- QSAR models : Estimate biodegradation rates based on bromine’s electronegativity and sulfonate’s hydrophilicity .

- Molecular dynamics simulations : Assess binding to soil organic matter, which influences leaching potential .

- Toxicity prediction : Tools like ECOSAR classify acute/chronic hazards using fragment-based methods .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in sulfonate-based inhibitors?

- Factorial designs : Vary substituents (e.g., bromine vs. methyl groups) and measure IC₅₀ values against enzyme targets .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to refine SAR .

- Metabolic stability assays : Use liver microsomes to correlate structural features (e.g., ester vs. amide linkages) with half-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for biphenyl sulfonate derivatives?

- Crystallinity differences : Recrystallization solvents (e.g., ethanol vs. acetone) affect crystal packing.

- Polymorphism : Use differential scanning calorimetry (DSC) to detect polymorphic forms .

- Impurity profiles : TGA-MS can identify volatile contaminants lowering observed melting points .

Q. Why do NMR spectra of this compound vary across studies?

- Solvent-induced shifts : Deuterated chloroform vs. DMSO-d₆ alter chemical shifts for aromatic protons .

- Dynamic effects : Rotational barriers in biphenyl groups cause signal splitting at low temperatures .

- Isotopic purity : Ensure deuterated solvents are >99.8% pure to avoid split peaks .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.